molecular formula C16H14BrClN4O2 B2879706 1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-88-1

1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2879706
M. Wt: 409.67
InChI Key: UDEOQIKRUUAQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly referred to as ABCCB, and it has been the subject of a significant amount of scientific research due to its potential applications in the field of medicine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the alkylation of 7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with allyl bromide, followed by bromination at the 8-position of the purine ring. The starting material for the synthesis is 7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Starting Materials
7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, Allyl bromide, Sodium hydride, Bromine

Reaction
Step 1: Dissolve 7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (1.0 g, 3.6 mmol) and sodium hydride (0.16 g, 6.4 mmol) in dry DMF (10 mL) under nitrogen atmosphere., Step 2: Add allyl bromide (0.5 mL, 4.2 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL)., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid., Step 5: Dissolve the yellow solid in acetic acid (10 mL) and add bromine (0.5 mL, 9.6 mmol) dropwise with stirring at room temperature for 24 hours., Step 6: Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL)., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product '1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione' as a yellow solid.

Mechanism Of Action

The mechanism of action of ABCCB is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and induction of apoptosis. ABCCB has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

ABCCB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in DNA synthesis and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. ABCCB has also been shown to inhibit the activity of the NF-κB signaling pathway, leading to the inhibition of inflammation and cancer growth.

Advantages And Limitations For Lab Experiments

ABCCB has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of ABCCB is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ABCCB. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the potential use of ABCCB in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of ABCCB and its potential applications in medicine.

Scientific Research Applications

ABCCB has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. ABCCB has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1.

properties

IUPAC Name

8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN4O2/c1-3-8-21-14(23)12-13(20(2)16(21)24)19-15(17)22(12)9-10-4-6-11(18)7-5-10/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEOQIKRUUAQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)Br)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.